atramycin A atramycin A
Brand Name: Vulcanchem
CAS No.: 137109-48-9
VCID: VC0160001
InChI: InChI=1S/C25H24O9/c1-9-6-11-8-14(27)18-19(16(11)13(26)7-9)21(29)12-4-3-5-15(17(12)22(18)30)34-25-24(32)23(31)20(28)10(2)33-25/h3-5,8-10,20,23-25,27-28,31-32H,6-7H2,1-2H3/t9-,10-,20-,23+,24+,25-/m0/s1
SMILES: CC1CC2=CC(=C3C(=C2C(=O)C1)C(=O)C4=C(C3=O)C(=CC=C4)OC5C(C(C(C(O5)C)O)O)O)O
Molecular Formula: C25H24O9
Molecular Weight: 468.5 g/mol

atramycin A

CAS No.: 137109-48-9

Main Products

VCID: VC0160001

Molecular Formula: C25H24O9

Molecular Weight: 468.5 g/mol

atramycin A - 137109-48-9

CAS No. 137109-48-9
Product Name atramycin A
Molecular Formula C25H24O9
Molecular Weight 468.5 g/mol
IUPAC Name (3S)-6-hydroxy-3-methyl-8-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-3,4-dihydro-2H-benzo[a]anthracene-1,7,12-trione
Standard InChI InChI=1S/C25H24O9/c1-9-6-11-8-14(27)18-19(16(11)13(26)7-9)21(29)12-4-3-5-15(17(12)22(18)30)34-25-24(32)23(31)20(28)10(2)33-25/h3-5,8-10,20,23-25,27-28,31-32H,6-7H2,1-2H3/t9-,10-,20-,23+,24+,25-/m0/s1
Standard InChIKey WEVSDLAMOJTGBF-JIOQQOEXSA-N
Isomeric SMILES C[C@H]1CC2=CC(=C3C(=C2C(=O)C1)C(=O)C4=C(C3=O)C(=CC=C4)O[C@H]5[C@@H]([C@@H]([C@H]([C@@H](O5)C)O)O)O)O
SMILES CC1CC2=CC(=C3C(=C2C(=O)C1)C(=O)C4=C(C3=O)C(=CC=C4)OC5C(C(C(C(O5)C)O)O)O)O
Canonical SMILES CC1CC2=CC(=C3C(=C2C(=O)C1)C(=O)C4=C(C3=O)C(=CC=C4)OC5C(C(C(C(O5)C)O)O)O)O
Synonyms atramycin A
PubChem Compound 132029
Last Modified Dec 23 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator